3-Propoxypropane-1-sulfonyl chloride
Description
3-Propoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C6H13ClO3S |
|---|---|
Molecular Weight |
200.68 g/mol |
IUPAC Name |
3-propoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO3S/c1-2-4-10-5-3-6-11(7,8)9/h2-6H2,1H3 |
InChI Key |
UKJPVSOKNXGTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxypropane-1-sulfonyl chloride typically involves the reaction of 3-propoxypropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:
3-Propoxypropane-1-sulfonic acid+SOCl2→3-Propoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Propoxypropane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Propoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfides/Thiols: Formed by reduction reactions
Scientific Research Applications
3-Propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: It is used in the modification of biomolecules and the development of biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Propoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropanesulfonyl chloride
- 2-Chloroethanesulfonyl chloride
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
Uniqueness
3-Propoxypropane-1-sulfonyl chloride is unique due to its propoxy group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective.
Biological Activity
3-Propoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and applications in various fields, supported by data tables and case studies.
Molecular Formula: C6H13ClO2S
Molecular Weight: 194.69 g/mol
IUPAC Name: 3-propoxypropane-1-sulfonyl chloride
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 3-propoxypropane-1-sulfonyl chloride primarily involves its role as a reactive electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activities.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
- Receptor Modulation: By interacting with receptors, it may alter signaling pathways associated with various physiological processes.
Biological Activity
Research indicates that 3-propoxypropane-1-sulfonyl chloride exhibits various biological activities, including anti-inflammatory and anti-cancer properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels in vitro | |
| Anti-cancer | Induction of apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibition of serine proteases |
Case Studies
Several studies have explored the biological implications of 3-propoxypropane-1-sulfonyl chloride:
- Anti-inflammatory Effects: A study conducted on human macrophage cells demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.
- Cancer Research: In a series of experiments involving various cancer cell lines (e.g., breast and prostate cancer), 3-propoxypropane-1-sulfonyl chloride was shown to induce apoptosis through the activation of caspase pathways. This positions the compound as a candidate for further development in cancer therapeutics.
- Enzyme Inhibition Studies: The compound was tested against several serine proteases, revealing potent inhibitory effects. This could have implications for conditions where serine proteases play a critical role, such as blood coagulation and inflammation.
Comparative Analysis
To understand the uniqueness of 3-propoxypropane-1-sulfonyl chloride, it is essential to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Hydroxypropane-1-sulfonyl Cl | Hydroxy group replaces propoxy | Moderate anti-inflammatory effects |
| Propanesulfonyl Chloride | Lacks propoxy group | Limited enzyme inhibition |
| Propylsulfanyl Chloride | Sulfanyl instead of sulfonyl | Weak cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
